Cas no 62402-24-8 (N-(2-Pyridylmethyl)glycine Ethyl Ester)
N-(2-Pyridylmethyl)glycine Ethyl Ester Chemical and Physical Properties
Names and Identifiers
-
- Glycine, N-(2-pyridinylmethyl)-, ethyl ester
- ethyl 2-(pyridin-2-ylmethylamino)acetate
- Ethyl N-(2-pyridylmethyl)glycinate
- N-(2-Pyridylmethyl)glycine Ethyl Ester
- N-pyridin-2-ylmethyl glycine ethyl ester
- N-(2-Picolyl)glycine Ethyl Ester
- Ethyl 2-((pyridin-2-ylmethyl)amino)acetate
- N-(2-Pyridylmethyl)glycineEthylEster
- UCSBXEQEHOOKHG-UHFFFAOYSA-N
- ethyl [(2-pyridinylmethyl)amino]acetate
- N-(2-pyridylmethyl)-glycine ethyl ester
- Ethyl N-[(pyridin-2-yl)methy
- ethyl 2-{[(pyridin-2-yl)methyl]amino}acetate
- 62402-24-8
- FT-0693352
- T72721
- AS-65423
- SCHEMBL75805
- EN300-7391837
- CS-0151571
- A868478
- DTXSID30530865
- SB53795
- P1194
- MFCD00191573
- ethyl [(pyridin-2-ylmethyl)amino]acetate
- Ethyl N-[(pyridin-2-yl)methyl]glycinate
- N-(ethoxycarbonylmethyl)-N-(pyridin-2-ylmethyl)amine
- N-(2-Pyridinylmethyl)-glycine ethyl ester
- AKOS000258016
- ethyl 2-[(pyridin-2-ylmethyl)amino]acetate
-
- MDL: MFCD00191573
- Inchi: 1S/C10H14N2O2/c1-2-14-10(13)8-11-7-9-5-3-4-6-12-9/h3-6,11H,2,7-8H2,1H3
- InChI Key: UCSBXEQEHOOKHG-UHFFFAOYSA-N
- SMILES: O(CC)C(CNCC1C=CC=CN=1)=O
Computed Properties
- Exact Mass: 194.10600
- Monoisotopic Mass: 194.105527694g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 6
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.5
- Topological Polar Surface Area: 51.2
Experimental Properties
- Color/Form: 。
- Density: 1.10
- Refractive Index: 1.5050-1.5070
- PSA: 51.22000
- LogP: 1.12520
- Solubility: 。
N-(2-Pyridylmethyl)glycine Ethyl Ester Security Information
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
- Risk Phrases:R36/37/38
N-(2-Pyridylmethyl)glycine Ethyl Ester Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
N-(2-Pyridylmethyl)glycine Ethyl Ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P1194-5G |
N-(2-Pyridylmethyl)glycine Ethyl Ester |
62402-24-8 | >95.0%(GC) | 5g |
¥585.00 | 2024-04-16 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N159322-1G |
N-(2-Pyridylmethyl)glycine Ethyl Ester |
62402-24-8 | >95.0%(GC) | 1g |
¥277.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N159322-200mg |
N-(2-Pyridylmethyl)glycine Ethyl Ester |
62402-24-8 | >95.0%(GC) | 200mg |
¥111.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N159322-5G |
N-(2-Pyridylmethyl)glycine Ethyl Ester |
62402-24-8 | >95.0%(GC) | 5g |
¥623.90 | 2023-09-01 | |
| Alichem | A029181698-10g |
Ethyl 2-((pyridin-2-ylmethyl)amino)acetate |
62402-24-8 | 95% | 10g |
$363.58 | 2023-09-01 | |
| Matrix Scientific | 128194-1g |
Ethyl N-(2-pyridylmethyl)glycinate, 97% |
62402-24-8 | 97% | 1g |
$145.00 | 2023-09-07 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N866511-200mg |
N-(2-Pyridylmethyl)glycine Ethyl Ester |
62402-24-8 | ≥95% | 200mg |
¥217.80 | 2022-09-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N866511-1g |
N-(2-Pyridylmethyl)glycine Ethyl Ester |
62402-24-8 | ≥95% | 1g |
¥472.50 | 2022-09-01 | |
| TRC | P997208-10mg |
N-(2-Pyridylmethyl)glycine Ethyl Ester |
62402-24-8 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P997208-50mg |
N-(2-Pyridylmethyl)glycine Ethyl Ester |
62402-24-8 | 50mg |
$ 65.00 | 2022-06-03 |
N-(2-Pyridylmethyl)glycine Ethyl Ester Suppliers
N-(2-Pyridylmethyl)glycine Ethyl Ester Related Literature
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on N-(2-Pyridylmethyl)glycine Ethyl Ester
N-(2-Pyridylmethyl)glycine Ethyl Ester: A Versatile Compound in Pharmaceutical Research
N-(2-Pyridylmethyl)glycine Ethyl Ester (CAS No. 62402-24-8) is a unique and versatile compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, also known as Pyridylmethylglycine Ethyl Ester, is a derivative of glycine, a fundamental amino acid, and pyridine, a heterocyclic aromatic compound. Its unique chemical structure and properties make it an invaluable tool in various applications, from drug discovery to synthetic chemistry.
The chemical formula of N-(2-Pyridylmethyl)glycine Ethyl Ester is C10H13NO3. It is characterized by its ester functional group, which imparts specific reactivity and solubility properties. The presence of the pyridine ring enhances its basicity and provides additional sites for functionalization, making it a valuable intermediate in the synthesis of more complex molecules.
In recent years, N-(2-Pyridylmethyl)glycine Ethyl Ester has been extensively studied for its potential applications in pharmaceutical research. One notable area of interest is its use as a building block in the synthesis of peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of peptides but often exhibit improved pharmacological properties, such as enhanced stability, bioavailability, and reduced immunogenicity. The ability to modify the pyridine ring and the ester group allows researchers to fine-tune the properties of these peptidomimetics for specific therapeutic targets.
A recent study published in the Journal of Medicinal Chemistry highlighted the use of N-(2-Pyridylmethyl)glycine Ethyl Ester in the development of novel inhibitors for protease enzymes. Protease inhibitors are crucial in treating various diseases, including HIV/AIDS and hepatitis C. The study demonstrated that derivatives of N-(2-Pyridylmethyl)glycine Ethyl Ester exhibited potent inhibitory activity against specific proteases, making them promising candidates for further drug development.
Beyond its role in drug discovery, N-(2-Pyridylmethyl)glycine Ethyl Ester has also found applications in the field of materials science. Its unique combination of hydrophilic and hydrophobic properties makes it suitable for use in the synthesis of functional polymers and coatings. These materials can be tailored for various applications, such as drug delivery systems, where controlled release and biocompatibility are critical factors.
The synthetic versatility of N-(2-Pyridylmethyl)glycine Ethyl Ester is another key factor contributing to its widespread use. Researchers can easily modify the compound through various chemical reactions, such as esterification, amidation, and alkylation. This flexibility allows for the creation of a wide range of derivatives with tailored properties, expanding its potential applications in both research and industry.
In addition to its practical applications, N-(2-Pyridylmethyl)glycine Ethyl Ester has been studied for its fundamental chemical properties. Its behavior in different solvents and under various reaction conditions has been extensively characterized, providing valuable insights into its reactivity and stability. This knowledge is crucial for optimizing synthetic routes and improving the efficiency of chemical processes involving this compound.
The environmental impact of chemical compounds is an increasingly important consideration in modern research. Studies have shown that N-(2-Pyridylmethyl)glycine Ethyl Ester exhibits low toxicity and minimal environmental impact when used under controlled conditions. This makes it a preferred choice for green chemistry initiatives aimed at developing sustainable synthetic methods.
In conclusion, N-(2-Pyridylmethyl)glycine Ethyl Ester (CAS No. 62402-24-8) is a multifaceted compound with significant potential in pharmaceutical research, materials science, and synthetic chemistry. Its unique chemical structure and versatile properties make it an essential tool for researchers seeking to develop innovative solutions to complex problems. As ongoing research continues to uncover new applications and optimize existing ones, the importance of this compound is likely to grow even further.
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